5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Description
5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a chemical compound with the molecular formula C18H22N2O3 and a molecular weight of 314.38 g/mol . It is also known by its IUPAC name, 5-(4-heptylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione . This compound is characterized by its solid physical form and is primarily used in research settings .
Properties
IUPAC Name |
5-[(4-heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-2-3-4-5-6-7-13-8-10-14(11-9-13)12-15-16(21)19-18(23)20-17(15)22/h8-12H,2-7H2,1H3,(H2,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAOVNJKUSSKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of 4-heptylbenzaldehyde with barbituric acid under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction . The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Scientific Research Applications
5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione can be compared with similar compounds such as:
5-[(4-Butylphenyl)methylidene]-1,3-diazinane-2,4,6-trione: This compound has a shorter alkyl chain, which may affect its physical and chemical properties.
5-[(4-Octylphenyl)methylidene]-1,3-diazinane-2,4,6-trione: This compound has a longer alkyl chain, potentially leading to different solubility and reactivity characteristics.
The uniqueness of 5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione lies in its specific alkyl chain length, which influences its interactions and applications .
Biological Activity
5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione, also known by its CAS number 66843-03-6, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, synthesizing data from various studies and sources.
Chemical Structure and Properties
The molecular formula of 5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is , with a molecular weight of approximately 238.28 g/mol. The compound features a diazinane core with substituents that influence its biological activity. Its density is reported as 1.1 g/cm³, and it has a LogP value of 2.15, indicating moderate lipophilicity which may affect its bioavailability and interaction with biological membranes .
Antioxidant Activity
Compounds with similar structures have demonstrated antioxidant properties. The presence of phenyl groups in the structure can enhance radical scavenging activity. This is crucial as oxidative stress is a contributing factor in many chronic diseases including diabetes and cardiovascular disorders .
Cytotoxicity and Anticancer Potential
Preliminary studies on related compounds have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells. Investigating the specific cytotoxic effects of 5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione could reveal its potential as an anticancer agent .
Study 1: Synthesis and Characterization
A study conducted on novel pyrimidine derivatives synthesized several compounds structurally related to 5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione. These derivatives were characterized for their biological activities including antidiabetic effects. The findings suggested that modifications in the phenyl ring can significantly alter the biological efficacy of the compounds .
Study 2: Antioxidant Evaluation
In a comparative analysis of antioxidant activities among various diazinane derivatives, it was found that certain structural modifications led to enhanced free radical scavenging abilities. This suggests that further exploration into the antioxidant properties of 5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione could be valuable for therapeutic applications .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
